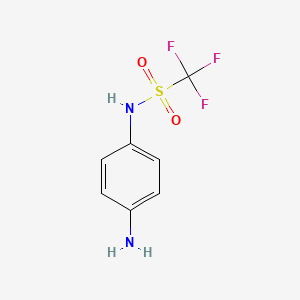

N-(4-aminophenyl)-1,1,1-trifluoromethanesulfonamide

Descripción general

Descripción

Aplicaciones Científicas De Investigación

1. Application in Pharmaceutics

- Summary of Application : This compound is used in the creation of a multilayered thin film system for stimuli-responsive drug release .

- Methods of Application : Poly (N-(4-aminophenyl) methacrylamide))-carbon nano-onions (PAPMA-CNOs = f-CNOs) and anilinated-poly (ether ether ketone) (AN-PEEK) are synthesized. AN-PEEK/f-CNOs composite thin films are then primed via layer-by-layer (LbL) self-assembly for stimuli-responsive drug release .

- Results or Outcomes : The obtained thin films exhibited pH-responsive drug release in a controlled manner; pH 4.5 = 99.2% and pH 6.5 = 59.3% of doxorubicin (DOX) release was observed over 15 days .

2. Application in DNA Methylation Inhibition

- Summary of Application : This compound is used as a potent inhibitor of DNA methyltransferase (DNMT) 1, 3A, and 3B .

- Methods of Application : The compound is used in the synthesis of 4-amino-N-(4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 .

- Results or Outcomes : The compounds were found to be more potent against human DNMT3A than against human DNMT1 and induced the re-expression of a reporter gene, controlled by a methylated cytomegalovirus (CMV) promoter, in leukemia KG-1 cells .

3. Application in Film Development

- Summary of Application : This compound plays a vital role in the development process of black-and-white film by acting as a key ingredient in the developer solution .

- Methods of Application : It helps convert latent silver halides into visible metallic silver, thereby creating the desired images on photographic film .

- Results or Outcomes : 4-Aminophenol influences image contrast and tonal range while ensuring proper fixation and stabilization of the image .

4. Application in Biosensing

- Summary of Application : Tetrakis (4-aminophenyl) ethene-doped perylene microcrystals with strong electrochemiluminescence are used for biosensing applications .

- Methods of Application : Perylene composite microcrystals (ETTA@Pe MCs) doped with non-planar molecular tetrakis (4-aminophenyl)ethene were synthesized in the aqueous phase by a surfactant-assisted self-assembly method .

- Results or Outcomes : The ETTA@Pe MCs exhibited a significantly enhanced ECL signal as compared to that of perylene microcrystals (Pe MCs) in the presence of S2O82− as a co-reactant .

5. Application in Synthetic Intermediate

- Summary of Application : 4-Aminophenol plays a significant role as a synthetic intermediate in various industries. Its versatility and chemical properties make it an essential component in the production of diverse compounds .

- Methods of Application : In the pharmaceutical industry, 4-aminophenol serves as a key building block for synthesizing drugs. It is used in the production of analgesics (pain relievers) and antipyretics (fever reducers). Through chemical modifications and reactions, 4-aminophenol can be transformed into active pharmaceutical ingredients with therapeutic effects .

- Results or Outcomes : The concentration and formulation of 4-aminophenol in the developer solution are carefully controlled to achieve optimal results in the film development process .

6. Application in Electroactive Polymer Films

- Summary of Application : Novel diamide- or diimide-cored N-phenylcarbazole dendrons were synthesized from condensation reactions of 3,6-di(carbazol-9-yl)-N-(4-aminophenyl)carbazole (NH2-3Cz) with aromatic dicarboxylic acids and tetracarboxylic dianhydrides .

- Methods of Application : These dendrons can be electropolymerized into electroactive polymer films .

- Results or Outcomes : The resulting films have potential applications in organic electronics and optoelectronics .

Propiedades

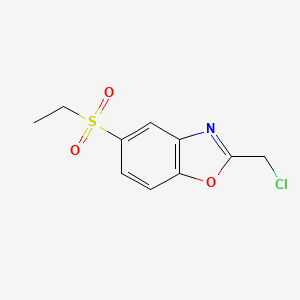

IUPAC Name |

N-(4-aminophenyl)-1,1,1-trifluoromethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2S/c8-7(9,10)15(13,14)12-6-3-1-5(11)2-4-6/h1-4,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJKATHBULMRPFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)NS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-aminophenyl)-1,1,1-trifluoromethanesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetic acid](/img/structure/B1438838.png)

![(2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine](/img/structure/B1438841.png)

![2-tert-butyl-1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1438846.png)

![7-(2-furyl)-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1438851.png)

![2-morpholin-4-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1438852.png)

![3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B1438853.png)

![(2-{[3-(2-Furyl)prop-2-enoyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1438854.png)

![[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol](/img/structure/B1438856.png)